2-methyl-N-(2-methylphenyl)butanamide

Isomer comparison Chemical procurement Structural analog

Sourcing specific chiral amides for agrochemical SAR programs often means delays from non-specialized vendors. This compound serves as a critical ortho-methyl-substituted reference for N-aryl-2-methylbutanamide herbicide discovery. - Defined Scaffold: Enables systematic exploration of substitution effects on herbicidal potency against grass weeds and sedges. - Method Development: Functions as a sterically hindered model substrate for amide coupling optimization and chiral HPLC separation. - Supply Assurance: Research-grade purity (95%) with consistent availability for parallel library synthesis.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B309646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-methylphenyl)butanamide
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NC1=CC=CC=C1C
InChIInChI=1S/C12H17NO/c1-4-9(2)12(14)13-11-8-6-5-7-10(11)3/h5-9H,4H2,1-3H3,(H,13,14)
InChIKeyGVXMROJPEJNCET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-(2-methylphenyl)butanamide: Chemical Identity & Procurement


2-Methyl-N-(2-methylphenyl)butanamide (CAS 349576-80-3) is a secondary amide with molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . It belongs to the class of N-aryl-2-methylbutanamides, a structural family that has been investigated for herbicidal activity [1]. The compound is commercially available from specialty chemical suppliers as a research-grade compound, typically at 95% purity . Its chiral center at the C-2 position of the butanamide chain means that stereochemical purity may be a relevant consideration depending on the intended application, though specific enantiomeric resolution data for this exact compound are not publicly documented.

Workflow

Herbicide SAR and N-aryl amide scaffold studies

Selection

Research-grade, typically racemic; confirm enantiomeric needs

Context

Class-level SAR guide; compound-specific activity data not public

Why Generic N-Aryl Amide Substitution Fails


Generic substitution within the N-aryl-2-methylbutanamide class is not supported by available structure-activity data. In a comprehensive study of 112 structurally related N-aryl-2-methylbutanamides, herbicidal potency varied substantially depending on the specific substitution pattern on both the aniline and acid moieties [1]. The presence and position of alkyl groups were identified as critical determinants of activity: meta-alkyl substitution on the amine portion and ortho-substituents on the acid portion were particularly important for achieving high herbicidal efficacy [1]. Notably, bulky substituents at the para position of the acid moiety and strong electron-withdrawing groups at the para position of the amine moiety were detrimental to activity [1]. These class-level SAR findings indicate that even minor structural modifications—such as shifting the methyl group from the ortho to the para position on the phenyl ring, or altering the alkyl chain on the acid portion—may result in substantially different performance characteristics. Therefore, procurement decisions must be made on a compound-specific basis rather than by class substitution.

Position

Ortho-methylphenyl isomer may show different reactivity than para-methyl analog; SAR data indicate substitution position critically alters herbicidal activity.

Branching

Branched 2-methylbutanamide chain introduces a chiral center and altered lipophilicity vs. unbranched butanamide, potentially shifting biological performance.

Chirality

Racemate vs. single enantiomer: enantioselective effects uncharacterized; procurement of racemic material may not replicate enantiopure outcomes.

Compound-Specific Differentiation Evidence


Ortho- vs. Para-Methylphenyl Isomer Comparison

The ortho-methyl substitution on the phenyl ring distinguishes 2-methyl-N-(2-methylphenyl)butanamide from its para-methyl isomer, 2-methyl-N-(4-methylphenyl)butanamide (CAS 349427-98-1) . While both compounds share the same molecular formula (C₁₂H₁₇NO) and molecular weight (191.27 g/mol), the positional isomerism alters their physicochemical properties and, based on class-level SAR evidence, may significantly affect biological activity [1]. Specifically, ortho-substitution on the aniline moiety introduces steric hindrance that can influence amide bond conformation and hydrogen-bonding capacity. The class-level SAR analysis of related N-aryl-2-methylbutanamides indicates that substitution position on the amine portion is a critical determinant of herbicidal activity, with ortho-substituents on the acid portion and meta-alkyl groups on the amine portion being favorable for high efficacy [1].

Ortho vs. Para Isomer
Cross-study comparable
Ortho-methyl (CAS 349576-80-3) vs. para-methyl (CAS 349427-98-1); same formula C₁₂H₁₇NO, MW 191.27, but substitution position alters steric and electronic profile.
Positional isomerism may shift reactivity and target interaction; class SAR confirms substitution site is a critical activity determinant.
Data to verify for exact compound; based on structural registry and class-level evidence.
Isomer comparison Chemical procurement Structural analog

Branched vs. Unbranched Butanamide Chain

2-Methyl-N-(2-methylphenyl)butanamide contains a branched 2-methylbutanoyl moiety, whereas the structurally related compound N-(2-methylphenyl)butanamide (CAS 33913-15-4) features an unbranched butanoyl chain [1]. The addition of the methyl branch at the C-2 position increases molecular weight from 177.24 g/mol (C₁₁H₁₅NO) to 191.27 g/mol (C₁₂H₁₇NO) and introduces a chiral center absent in the unbranched analog . This branching alters the lipophilicity profile and may affect metabolic stability and target binding, as observed in broader SAR studies of amide-based bioactive compounds. Class-level inference from the N-aryl-2-methylbutanamide series indicates that modifications to the acid portion, including alkyl branching, significantly influence biological activity [2].

Branched vs. Linear Chain
Class-level inference
ΔMW +14.03 g/mol; branched 2-methylbutanamide (C₁₂H₁₇NO, 191.27) vs. unbranched butanamide (C₁₁H₁₅NO, 177.24). Chiral center introduced.
Alkyl branching modifies lipophilicity and stereochemistry; may influence target binding and metabolic profile.
Class-level SAR supports acid-portion modifications affecting activity.
Alkyl branching Lipophilicity Amide stability

Racemic Mixture vs. Single Enantiomer Consideration

2-Methyl-N-(2-methylphenyl)butanamide possesses a chiral center at the C-2 position of the butanamide chain, giving rise to (R)- and (S)-enantiomers. Commercially available material is typically supplied as a racemic mixture unless otherwise specified. In contrast, stereochemically defined analogs such as (2S)-2-methyl-N-(phenylmethyl)butanamide (CAS 142797-97-5) are available as single enantiomers with verified stereochemical purity [1]. While no direct comparative data exist for the enantiomers of the target compound itself, extensive literature on chiral amides demonstrates that enantiomers can exhibit substantially different biological activities, metabolic profiles, and receptor binding affinities [2]. The class-level SAR study of N-aryl-2-methylbutanamides did not separately evaluate enantiomers, leaving the stereochemical contribution to activity uncharacterized for this specific scaffold [3].

Racemate vs. Enantiomer
Supporting evidence
Typical commercial form: racemic mixture. Single enantiomer analogs exist for related scaffolds, but no enantiomer-specific data for this compound.
Stereochemical contribution to activity remains uncharacterized; verify if racemic or enantiopure material suits experimental design.
Procurement specification review recommended; class SAR did not separate enantiomers.
Chirality Stereochemistry Enantiomer Procurement specification

Key Research & Industrial Applications


Herbicide Discovery & Agrochemical SAR

This compound is suitable as a reference compound or building block in herbicide discovery programs focused on N-aryl amide scaffolds. The class-level SAR evidence demonstrates that N-aryl-2-methylbutanamides exhibit herbicidal activity against grass weeds (Echinochloa crus-galli) and sedges in pot trials, with potency highly dependent on substitution patterns [1]. The ortho-methyl substitution on the phenyl ring of this compound represents a specific SAR data point for evaluating the contribution of ortho-substitution to overall herbicidal efficacy, as the literature indicates that substitution position is a critical determinant of activity [1].

Synthetic Intermediate for Derivative Libraries

The compound can serve as a synthetic intermediate or scaffold for generating libraries of N-aryl-2-methylbutanamide derivatives. Given that the most active compound identified in the class-level SAR study—N-(3-propylphenyl)-2-methyl-2-(2-methoxyphenyl)butanamide—achieved complete control of barnyard grass at 0.625 g a.i./a in pot trials [1], derivatives with optimized substitution may yield commercially viable herbicidal candidates. The target compound provides a simplified scaffold (single ortho-methyl substitution) from which to systematically explore structure-activity relationships.

Chiral Amide Reference for Analytical Methods

Owing to its chiral center at the C-2 position of the butanamide chain, this compound may be employed in developing and validating chiral chromatographic methods for separating amide enantiomers [1]. The presence of the ortho-toluidine moiety provides UV absorbance suitable for HPLC detection, making it a practical model compound for chiral stationary phase screening and method optimization. Procurement of the racemic mixture allows for evaluation of enantiomeric resolution conditions prior to investing in enantiopure material .

Organic Synthesis Methodology Development

As a secondary amide with a defined substitution pattern, this compound can serve as a model substrate for developing and optimizing amide bond formation methodologies. The ortho-methyl substitution on the aniline introduces steric hindrance that may affect coupling efficiency, making it a useful test case for evaluating new coupling reagents or catalytic systems designed for sterically demanding amide syntheses. The compound′s commercial availability at 95% purity [1] facilitates its use as a starting material or benchmark in synthetic methodology studies.

Application
Selection Property
Validation Focus
Herbicide discovery & SAR
Ortho-methyl substitution pattern as SAR data point
Class-level herbicidal activity replication
Synthetic intermediate
Simplified N-aryl amide scaffold
Derivatization and library synthesis
Chiral analytical reference
Racemic mixture with UV-detectable aryl group
Chiral stationary phase screening, method development
Amide bond methodology
Sterically hindered ortho-toluidine substrate
Coupling efficiency and new reagent testing
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